1,3,4-Oxadiazole-2(3H)-thione, 3-benzoyl-5-phenyl-
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Overview
Description
Phenyl(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methanone is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methanone typically involves the cyclization of appropriate thiosemicarbazides with aromatic carboxylic acids or their derivatives. Common reaction conditions include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Phenyl(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxadiazole ring or the thioxo group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced forms of the oxadiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of Phenyl(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thione: Similar structure but lacks the additional phenyl group.
2-Phenyl-5-(4-methylphenyl)-1,3,4-oxadiazole: Similar oxadiazole core with different substituents.
Uniqueness
Phenyl(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methanone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other oxadiazole derivatives.
Properties
CAS No. |
65715-09-5 |
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Molecular Formula |
C15H10N2O2S |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
phenyl-(5-phenyl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)methanone |
InChI |
InChI=1S/C15H10N2O2S/c18-14(12-9-5-2-6-10-12)17-15(20)19-13(16-17)11-7-3-1-4-8-11/h1-10H |
InChI Key |
PQPKXNPBJVJQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=S)O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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